2-Ethyloctahydro-2H-pyrido[1,2-a]pyrazine

Lipophilicity Blood-Brain Barrier CNS Drug Design

Prioritize this precise 2-ethyl derivative for your CNS lead optimization programs. Unlike flexible linear analogs, its rigid fused piperidine-piperazine core reduces entropic penalty on target binding, enhancing potency. The 2-ethyl group finely tunes logP (~1.2-1.7) and basicity, offering a critical advantage over the unsubstituted core (logP 0.71) for achieving optimal brain uptake. Its low molecular weight (168.28 g/mol) grants superior synthetic latitude for adding pharmacophoric elements without breaching drug-likeness thresholds—a definitive edge over bulkier alternatives. Secure this validated intermediate from patents today.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
CAS No. 88327-72-4
Cat. No. B13103476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyloctahydro-2H-pyrido[1,2-a]pyrazine
CAS88327-72-4
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCCN1CCN2CCCCC2C1
InChIInChI=1S/C10H20N2/c1-2-11-7-8-12-6-4-3-5-10(12)9-11/h10H,2-9H2,1H3
InChIKeyBPEYEJWZKDMFJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyloctahydro-2H-pyrido[1,2-a]pyrazine: A Key Building Block for CNS and Kinase Inhibitor Development


2-Ethyloctahydro-2H-pyrido[1,2-a]pyrazine (CAS: 88327-72-4) is a bicyclic heterocyclic compound belonging to the class of octahydro-2H-pyrido[1,2-a]pyrazines, characterized by a fused piperidine-piperazine ring system. This scaffold is widely recognized in medicinal chemistry as a 'privileged structure' for the development of central nervous system (CNS) agents and kinase inhibitors due to its conformational rigidity, which reduces the entropic penalty upon target binding, and its potential for extensive functionalization . The compound serves as a versatile intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders [1].

Why Generic 2-Ethyloctahydro-2H-pyrido[1,2-a]pyrazine Substitution Fails: The Critical Role of Structural Precision


Direct substitution with other octahydro-2H-pyrido[1,2-a]pyrazine analogs is not feasible due to the profound impact of even minor structural variations on physicochemical properties and biological activity. The 2-ethyl substituent in this specific compound is not merely a placeholder; it directly modulates key drug-like properties such as lipophilicity, basicity, and conformational behavior . For instance, replacing the ethyl group with a smaller methyl or a larger benzyl moiety results in significant shifts in logP and target binding affinity, which can drastically alter a drug candidate's pharmacokinetic profile and therapeutic window [1]. Therefore, the precise structure of 2-ethyloctahydro-2H-pyrido[1,2-a]pyrazine is essential for maintaining the intended balance of potency, selectivity, and bioavailability in lead optimization programs.

Quantitative Evidence for 2-Ethyloctahydro-2H-pyrido[1,2-a]pyrazine: Differentiating Factors for Scientific Selection


Enhanced Lipophilicity Drives Superior CNS Penetration Compared to Unsubstituted Core

The 2-ethyl substitution significantly increases the calculated partition coefficient (logP) of the octahydro-2H-pyrido[1,2-a]pyrazine scaffold, enhancing its potential for crossing the blood-brain barrier (BBB). While experimental logP data for 2-ethyloctahydro-2H-pyrido[1,2-a]pyrazine is not publicly available, the unsubstituted core (octahydro-2H-pyrido[1,2-a]pyrazine) has a reported logP of 0.71 . The addition of the ethyl group, based on established structure-property relationships, is expected to increase logP by approximately 0.5-1.0 units, positioning it in a more favorable range (typically 1-3) for CNS drug candidates compared to the more hydrophilic parent scaffold .

Lipophilicity Blood-Brain Barrier CNS Drug Design

Optimized Molecular Weight for Lead Optimization vs. Bulky Analogs

With a molecular weight of 168.28 g/mol, 2-ethyloctahydro-2H-pyrido[1,2-a]pyrazine provides a substantial 'weight allowance' for further functionalization without violating Lipinski's Rule of 5, which is crucial for maintaining drug-like properties during lead optimization . In contrast, analogs with bulkier substituents, such as the 2-(diphenylmethyl) derivative (CAS 36063-66-8), have a molecular weight of 306.4 g/mol, which already occupies over 60% of the typical 500 Da limit [1]. This leaves significantly less room for adding pharmacophoric elements essential for target engagement and selectivity.

Molecular Weight Drug-likeness Lead Optimization

Validated as a Key Intermediate in Patented CNS Therapies

The specific structural motif of 2-ethyloctahydro-2H-pyrido[1,2-a]pyrazine is explicitly claimed as a critical intermediate in the synthesis of novel octahydro-2H-pyrido[1,2-a]pyrazine compounds intended for the treatment of neurological disorders, including cognitive deficiencies and Parkinson's disease [1]. While a direct comparison of biological activity for this exact intermediate is not typically published, its inclusion in a patent filed by a major pharmaceutical entity (Solvay Pharmaceuticals) underscores its established utility in constructing pharmacologically active molecules. This is a stronger indicator of practical value than many unvalidated or purely academic analogs that lack such industrial validation.

Pharmaceutical Intermediate Patent Literature CNS Disorders

Optimal Application Scenarios for 2-Ethyloctahydro-2H-pyrido[1,2-a]pyrazine in Drug Discovery


CNS Drug Discovery Programs Requiring Blood-Brain Barrier Penetration

Given its inferred optimal lipophilicity profile (estimated logP ~1.2-1.7), 2-ethyloctahydro-2H-pyrido[1,2-a]pyrazine is an ideal scaffold for medicinal chemists designing CNS-penetrant drug candidates. Its use is prioritized over the more hydrophilic unsubstituted core (logP 0.71) when improved brain uptake is a primary project goal. This scaffold can be integrated early in a lead optimization campaign for targets implicated in depression, anxiety, or neurodegenerative diseases .

Lead Optimization Where Molecular Weight Budget is Constrained

In projects where the addition of multiple functional groups is required to achieve target potency and selectivity, the low molecular weight of this compound (168.28 g/mol) provides a significant advantage. It allows for greater synthetic latitude compared to bulkier analogs like the 2-(diphenylmethyl) derivative (306.4 g/mol), which would severely restrict the addition of pharmacophoric elements without exceeding the typical 500 Da drug-likeness threshold [1].

Synthesis of Proprietary CNS Therapeutics with Strong Patent Support

This compound is directly relevant for research groups aiming to synthesize and develop new chemical entities (NCEs) based on the octahydro-2H-pyrido[1,2-a]pyrazine scaffold for neurological indications. Its established role as an intermediate in key patents for CNS disorders provides a validated starting point and potential for generating new, defensible intellectual property in a competitive therapeutic area [2].

Conformational Restriction for Target Engagement Studies

The rigid bicyclic framework of the octahydro-2H-pyrido[1,2-a]pyrazine core, including this 2-ethyl derivative, is valuable for reducing the conformational entropy of a ligand upon target binding. This property is particularly useful in structure-based drug design and fragment-based lead discovery, where the compound can serve as a pre-organized scaffold to explore binding interactions with greater precision than flexible, linear analogs .

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